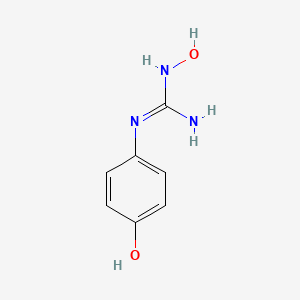

Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-

Description

Historical Context of Guanidine (B92328) Scaffolds in Medicinal Chemistry and Natural Products Research

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, has a rich history in the realm of bioactive compounds. First isolated in 1861 by Adolph Strecker from guanine, the guanidinium (B1211019) cation is protonated at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions with biological targets such as carboxylates and phosphates. nih.gov This ability to engage in crucial molecular recognition events has made the guanidine scaffold a privileged structure in medicinal chemistry. nih.gov

Historically, guanidine itself was investigated for its antihyperglycemic effects, a discovery that ultimately paved the way for the development of biguanide (B1667054) drugs like metformin, a first-line treatment for type 2 diabetes. sci-hub.se Beyond synthetic drugs, the guanidine moiety is a recurring motif in a diverse array of natural products, particularly those isolated from marine organisms. nih.gov These natural compounds exhibit a wide spectrum of potent biological activities. nih.govmdpi.com

For instance, marine toxins like saxitoxin (B1146349) and tetrodotoxin (B1210768) feature the guanidine group as a key component responsible for their potent ion channel blocking activity. nih.gov Furthermore, complex marine alkaloids such as those from the Monanchora genus of sponges, which contain various guanidine moieties, have demonstrated significant cytotoxicity against cancer cell lines. The consistent presence of the guanidine scaffold in both historically significant drugs and potent natural products underscores its enduring importance in the search for new therapeutic agents. nih.gov

The N-Hydroxyguanidine Moiety: A Focus on its Significance in Bioactive Compounds

The introduction of a hydroxyl group onto one of the nitrogen atoms of the guanidine core, forming the N-hydroxyguanidine moiety, imparts unique chemical and biological properties to the molecule. This functional group is a key feature in a variety of synthetic compounds that have been investigated for their therapeutic potential. nih.govnih.gov The N-hydroxyguanidine moiety can be considered a hybrid of guanidine and hydroxyurea (B1673989), another pharmacologically important functional group, and compounds containing it have shown both antiviral and anticancer activities. nih.gov

One of the most significant roles of the N-hydroxyguanidine group is its involvement in nitric oxide (NO) biology. N-hydroxy-L-arginine is a crucial intermediate in the biosynthesis of NO from L-arginine by nitric oxide synthase (NOS) enzymes. This has led to the exploration of various N-hydroxyguanidine derivatives as potential NO donors or as modulators of NOS activity. nih.gov For example, certain N-hydroxyl derivatives of existing guanidine-based drugs have been shown to release NO when catalyzed by enzymes like horseradish peroxidase, and they also exhibit vasodilatory effects. nih.gov

Furthermore, the N-hydroxyguanidine moiety has been identified as a key pharmacophore in the design of enzyme inhibitors. Derivatives have been shown to inhibit xanthine (B1682287) oxidase, an enzyme involved in oxidative stress, suggesting potential applications in conditions like ischemia-reperfusion injury. The anticancer activity of N-hydroxyguanidine derivatives has also been demonstrated, with some compounds showing significantly greater potency than the parent compound, hydroxyguanidine, against cancer cell lines. nih.gov

Table 1: Biological Activities of Representative N-Hydroxyguanidine Derivatives

| Compound Class | Biological Activity | Target/Mechanism |

| N-Aryl-N'-hydroxyguanidines | Anticancer | Inhibition of cancer cell proliferation (e.g., L1210 cells) |

| N-Alkyl-N'-hydroxyguanidines | Enzyme Inhibition | Substrates/inhibitors of Nitric Oxide Synthase (NOS) |

| Substituted N-hydroxyguanidines | Cardioprotective | Alternative electron acceptor for xanthine oxidase |

| N-Hydroxyguanidine Derivatives | Antiviral | Inhibition of viral transformation of cells |

| N-Hydroxyguanidine Derivatives | Vasodilatory | Enzymatic release of Nitric Oxide (NO) |

This table is generated based on findings for various N-hydroxyguanidine derivatives to illustrate the scope of their biological potential.

Rationale and Emerging Research Landscape for N-hydroxy-N'-(4-hydroxyphenyl)guanidine

The specific rationale for the synthesis and investigation of N-hydroxy-N'-(4-hydroxyphenyl)guanidine lies at the intersection of the established biological activities of its constituent parts. The design of this molecule represents a strategic application of medicinal chemistry principles, aiming to create a compound with potentially enhanced or novel biological activities.

The incorporation of an aryl group, specifically a 4-hydroxyphenyl substituent, is a common strategy in drug design. The phenyl ring provides a scaffold that can engage in various interactions with biological targets, while the hydroxyl group can act as a crucial hydrogen bond donor and acceptor, potentially increasing binding affinity and specificity for a target protein. The investigation of N-aryl guanidines has led to the discovery of potent antagonists for targets like Toll-like receptor 4 (TLR4), which is implicated in inflammatory diseases. nih.gov

The emerging research landscape for N-hydroxy-N'-(4-hydroxyphenyl)guanidine and related N-aryl-N'-hydroxyguanidines is focused on several key therapeutic areas:

Enzyme Inhibition: Building on the knowledge that N-hydroxyguanidines can inhibit enzymes like NOS and xanthine oxidase, research is likely to explore the inhibitory potential of this specific compound against these and other enzymes, such as tryptophan hydroxylase-1, which is involved in peripheral serotonin (B10506) production. nih.gov

Anticancer and Antiviral Agents: Given the demonstrated anticancer and antiviral properties of other N-hydroxyguanidine derivatives, N-hydroxy-N'-(4-hydroxyphenyl)guanidine is a logical candidate for screening in these therapeutic areas. nih.govnih.gov The hydroxyphenyl group may modulate the compound's cellular uptake, metabolism, and target interaction, potentially leading to improved efficacy or a novel mechanism of action.

Cardiovascular and Inflammatory Diseases: The potential of the N-hydroxyguanidine moiety to act as an NO donor and the role of N-aryl guanidines as TLR4 antagonists suggest that N-hydroxy-N'-(4-hydroxyphenyl)guanidine could be investigated for its effects on vasodilation, blood pressure, and inflammatory pathways. nih.govnih.govacs.org

While detailed research findings specifically on N-hydroxy-N'-(4-hydroxyphenyl)guanidine are not yet widespread in the public domain, its chemical structure provides a strong rationale for its investigation as a bioactive compound. Future research will likely focus on its synthesis, characterization, and evaluation in a range of biological assays to uncover its therapeutic potential and further elucidate the structure-activity relationships of the N-aryl-N'-hydroxyguanidine class of molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

359818-91-0 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

1-hydroxy-2-(4-hydroxyphenyl)guanidine |

InChI |

InChI=1S/C7H9N3O2/c8-7(10-12)9-5-1-3-6(11)4-2-5/h1-4,11-12H,(H3,8,9,10) |

InChI Key |

QHUOZEAYYKLKIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)NO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Hydroxy N 4 Hydroxyphenyl Guanidine and Its Analogues

Strategies for the Total Synthesis of N-hydroxy-N'-(4-hydroxyphenyl)guanidine

The construction of the N-hydroxy-N'-(4-hydroxyphenyl)guanidine scaffold is not extensively documented in dedicated studies. However, its synthesis can be logically designed by adapting established methods for N-hydroxyguanidine and N-arylguanidine formation. The primary challenge lies in the selective reaction of the appropriate functional groups while avoiding unwanted side reactions involving the phenolic hydroxyl group.

The formation of the guanidine (B92328) core typically involves the reaction of an amine with a suitable guanylating agent. rsc.orgresearchgate.net For the target molecule, two primary retrosynthetic disconnections are plausible: one at the N-C(guanidinyl) bond and the other at the C-N(aryl) bond.

Route A: Guanylation of 4-Aminophenol (B1666318)

This approach involves the reaction of 4-aminophenol with a reagent that delivers the N-hydroxyguanidine functionality. A key mechanistic consideration is the relative nucleophilicity of the aromatic amine versus the phenolic hydroxyl group. The amino group is a stronger nucleophile under neutral or basic conditions, allowing for selective reaction.

A potential guanylating agent for this transformation is a protected or activated form of hydroxycyanamide (B14297357) or a reagent like N-hydroxy-bis(benzotriazol-1-yl)methanimine, adapted from methodologies used for synthesizing other N-hydroxyguanidines. nih.gov For instance, the reaction could proceed via the nucleophilic attack of the amino group of 4-aminophenol on an electrophilic carbon of the guanylating agent.

Route B: Reaction of a Phenyl-derived Intermediate with Hydroxylamine (B1172632)

Alternatively, the synthesis can commence from a 4-hydroxyphenyl-containing precursor that is subsequently reacted with hydroxylamine. A common strategy in guanidine synthesis is the use of thioureas as precursors. rsc.orgresearchgate.net This route would involve:

Formation of a Thiourea (B124793): Reaction of 4-hydroxyphenyl isothiocyanate with ammonia (B1221849) or a protected amine to yield N-(4-hydroxyphenyl)thiourea.

Activation and Amination: The thiourea is activated with a thiophilic agent, such as a mercury(II) or copper(II) salt, or by conversion to an S-alkylisothiourea. rsc.orgmdpi.com This creates a better leaving group.

Reaction with Hydroxylamine: The activated intermediate is then treated with hydroxylamine. The hydroxylamine nitrogen acts as the nucleophile, displacing the leaving group to form the N-hydroxy-N'-(4-hydroxyphenyl)guanidine product.

The mechanism for this common guanylation method involves nucleophilic substitution at the electrophilic carbon of an activated thiourea or a carbodiimide (B86325) intermediate. rsc.orgresearchgate.net

Route C: Multicomponent Reactions

Modern synthetic methods include copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines to form trisubstituted guanidines. organic-chemistry.org A variation of this could potentially be adapted using a protected hydroxylamine derivative and 4-hydroxyphenylboronic acid to construct the desired scaffold.

Table 1: Key Synthetic Routes to the N-hydroxy-N'-(aryl)guanidine Scaffold

| Synthetic Route | Key Precursors | Guanylating Agent/Method | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Guanylation of Arylamine | 4-Aminophenol, Hydroxylamine | Cyanogen bromide followed by hydroxylamine | Nucleophilic addition of amine to cyanamide (B42294) | researchgate.net |

| Thiourea-based Synthesis | 4-Hydroxyphenyl Isothiocyanate, Hydroxylamine | Activation of thiourea (e.g., with HgCl2) | Nucleophilic substitution on activated thiourea | rsc.orgresearchgate.netmdpi.com |

| Benzotriazole-mediated Synthesis | 4-Aminophenol | N'-Hydroxy-1H-1,2,3-benzotriazole-1-carboximidamide | Nucleophilic substitution with displacement of benzotriazole (B28993) | nih.gov |

For N-hydroxy-N'-(4-hydroxyphenyl)guanidine, the primary synthetic challenge is regioselectivity rather than stereoselectivity, as the target molecule is achiral.

Regioselectivity: The key regiochemical issue in the total synthesis is ensuring the selective functionalization of the amino group of 4-aminophenol over the phenolic hydroxyl group.

pH Control: The nucleophilicity of the amino group can be modulated by pH. In acidic conditions, the amino group is protonated and becomes non-nucleophilic. Conversely, under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which is also a potent nucleophile. Therefore, reactions are typically carried out under neutral or mildly basic conditions where the amino group remains the more reactive nucleophile.

Protecting Groups: An alternative strategy is to use protecting groups. The phenolic hydroxyl could be protected as a benzyl (B1604629) or silyl (B83357) ether. This protected 4-amino-alkoxybenzene could then be subjected to guanylation, followed by a final deprotection step to reveal the hydroxyl group.

Stereoselectivity: While the parent compound is achiral, stereoselective synthesis becomes relevant for analogues containing chiral centers. Stereoselective synthesis is a reaction in which one or more new elements of chirality are formed, resulting in the unequal production of stereoisomeric products. iupac.org For instance, if analogues were synthesized from chiral amino-alcohols, controlling the stereochemistry during the introduction of the guanidine group would be critical. Methods for the directed stereoselective guanidinylation of alkenes have been developed, which could be conceptually applied to complex analogues. nih.gov

Synthetic Derivatization of the N-hydroxy-N'-(4-hydroxyphenyl)guanidine Core

Once the core structure is synthesized, it can be further modified at two primary locations: the N-hydroxyguanidine functionality and the hydroxyphenyl moiety.

The N-hydroxyguanidine group offers several sites for derivatization.

O-Alkylation/O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers or esters, respectively. This alters the steric and electronic properties of the molecule. libretexts.org

N-Alkylation/N-Acylation: The NH and NH2 groups within the guanidine core can also undergo alkylation or acylation, though regioselectivity can be challenging without the use of protecting groups.

Oxidation: The N-hydroxyguanidine moiety can be oxidized by various agents. nih.gov Depending on the oxidant, this can lead to the release of nitric oxide (NO) or nitroxyl (B88944) (HNO), a reaction of significant biological interest. nih.gov

Cyclization: N-hydroxyguanidines can be used as building blocks for synthesizing heterocyclic systems, such as N-hydroxy imidazolines or 1,2,4-oxadiazines, by reacting them with appropriate bifunctional electrophiles. bath.ac.uk

The hydroxyphenyl ring is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-directing group. Since the para position is occupied by the guanidine moiety, substitutions are expected to occur primarily at the ortho positions (C3 and C5).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br2 or N-chlorosuccinimide.

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid, typically under carefully controlled conditions to avoid oxidation.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the presence of the activating hydroxyl group and the basic guanidine moiety.

Table 2: Potential Aromatic Substitutions on the 4-Hydroxyphenyl Moiety

| Reaction Type | Typical Reagent(s) | Expected Position of Substitution | Potential Product Moiety |

|---|---|---|---|

| Bromination | Br2 in a polar solvent | ortho (C3, C5) | 3,5-Dibromo-4-hydroxyphenyl |

| Nitration | Dilute HNO3 | ortho (C3) | 3-Nitro-4-hydroxyphenyl |

| Sulfonation | H2SO4 | ortho (C3) | 3-Sulfo-4-hydroxyphenyl |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | ortho (C3) | 3-Formyl-4-hydroxyphenyl |

General Guanidine Synthesis Techniques Applied to N-Hydroxylated and Phenyl-Substituted Analogues

The synthesis of N-hydroxy-N'-(4-hydroxyphenyl)guanidine and its analogues benefits from a wide array of well-established methods for constructing the guanidine functional group. researchgate.net These methods generally involve the reaction of an amine nucleophile with a guanylating agent, which is an electrophilic component that transfers the guanidinyl group. rsc.orgresearchgate.netresearchgate.net

The choice of guanylating reagent is crucial and depends on the desired substitution pattern and the presence of other functional groups. researchgate.net Common classes of guanylating agents include:

Cyanamides: The reaction of an amine with cyanamide or a substituted cyanamide is a direct method for preparing guanidines. researchgate.netchemicalbook.com For the target compound, this would involve reacting 4-aminophenol with hydroxycyanamide.

Thioureas and Isothioureas: This is one of the most common methods, involving the S-alkylation of a thiourea followed by reaction with an amine, or direct activation with a desulfurizing agent like a mercury or copper salt in the presence of an amine. rsc.orgresearchgate.net

Carbodiimides: Amines can add to the electrophilic carbon of a carbodiimide to form a guanidine. This reaction is often efficient and atom-economical. researchgate.netresearchgate.net

Pyrazole-1-carboxamidines: These reagents are stable, crystalline solids that react readily with amines under mild conditions to yield guanidines with the release of pyrazole (B372694). They are particularly useful for synthesizing complex molecules. rsc.org

Benzotriazole-based Reagents: As mentioned, reagents derived from benzotriazole are particularly effective for the synthesis of N-hydroxyguanidines and N-aminoguanidines, offering good yields and accommodating various substitution patterns. nih.gov

Catalytic methods, such as those employing copper or palladium, have also emerged for the synthesis of N-aryl guanidines, providing efficient and operationally simple routes. organic-chemistry.org These modern techniques could be applied to synthesize N-hydroxylated and phenyl-substituted analogues with high efficiency.

Table 3: Overview of General Guanylating Reagents

| Reagent Class | Example Reagent | Reaction Type | Applicability to Target Structure | Reference |

|---|---|---|---|---|

| Cyanamides | Hydroxycyanamide | Nucleophilic Addition | Direct route via addition of 4-aminophenol. | researchgate.net |

| Thioureas | N-(4-hydroxyphenyl)thiourea | Nucleophilic Substitution (after activation) | Reacts with hydroxylamine after activation. | rsc.orgresearchgate.net |

| Carbodiimides | N-(4-hydroxyphenyl)-N'-ethylcarbodiimide | Nucleophilic Addition | Reacts with hydroxylamine. | researchgate.net |

| Pyrazole-1-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Nucleophilic Substitution | Versatile for complex amine additions. | rsc.org |

| Benzotriazole Reagents | Di(benzotriazol-1-yl)methanimine | Nucleophilic Substitution | Effective for preparing N-hydroxyguanidines. | nih.gov |

Methodologies for Introducing Guanidine Groups

The introduction of a guanidine or a substituted guanidine group into a molecule, a process known as guanidinylation, is a critical step in the synthesis of numerous natural products and pharmaceuticals. nih.gov Methodologies can be broadly categorized based on the type of reagent used to build the guanidine's C(N)₃ core. These reactions typically involve the treatment of a primary or secondary amine (or a hydroxylamine for N-hydroxyguanidines) with a suitable guanidinylating agent.

Common strategies for guanidinylation include:

Addition to Cyanamides: This method involves the nucleophilic addition of an amine to a cyanamide, which serves as a direct precursor to the guanidine backbone. For instance, the synthesis of N-[4-(Morpholin-4-yl)phenyl]guanidine can be achieved by reacting 4-morpholinoaniline (B114313) with cyanamide in the presence of an acid. chemicalbook.com

Reaction with Thioureas: Thioureas are widely used precursors. The synthesis can proceed via S-alkylation to form a more reactive isothiouronium salt, which is then displaced by an amine. wikipedia.org Alternatively, direct conversion of a thiourea to a guanidine can be accomplished by using a desulfurization agent, such as mercury(II) chloride, in the presence of the target amine. mdpi.com

Addition to Carbodiimides: Amines can add to the C=N double bond of a carbodiimide to form a guanidine. This method is efficient for producing trisubstituted guanidines. researchgate.netnih.gov

Displacement from Pyrazole-1-carboxamidines: Pyrazole-1-carboxamidine derivatives are highly effective guanidinylating reagents. They react with amines under mild conditions, releasing pyrazole as a byproduct. These reagents are often protected (e.g., with Boc groups) to control reactivity and are particularly useful in peptide and complex molecule synthesis. nih.gov For the synthesis of N-hydroxyguanidines, a hydroxylamine precursor can be reacted with a reagent like 3,5-dimethylpyrazole-1-carboximidamide. thieme-connect.com

| Guanidinylating Agent Class | Typical Reagent Example | Amine Precursor | Key Features |

|---|---|---|---|

| Thioureas / Isothioureas | S-Methylisothiouronium sulfate; N,N'-di-Boc-thiourea + HgCl₂ | Primary/Secondary Amines | Classic, cost-effective method. May require activating agents or harsh conditions. wikipedia.orgnih.gov |

| Cyanamides | Cyanamide (H₂NCN) | Primary/Secondary Amines | Direct addition to the nitrile group, often acid-catalyzed. chemicalbook.com |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Primary/Secondary Amines | Forms a guanidine upon nucleophilic attack by an amine. researchgate.net |

| Pyrazole-1-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Primary/Secondary Amines, Hydroxylamines | Mild reaction conditions, high yields, and good functional group tolerance. Widely used in modern synthesis. nih.govthieme-connect.com |

Utility of Guanidine Bases in Complex Molecule Synthesis

Beyond being synthetic targets, guanidines and their derivatives are powerful tools in organic synthesis, primarily due to their exceptional basicity. Guanidine is a strong organic base because its conjugate acid, the guanidinium (B1211019) cation, is highly stabilized by resonance, delocalizing the positive charge symmetrically over the three nitrogen atoms. wikipedia.orgnih.gov This property makes guanidines effective as organocatalysts in a variety of chemical transformations. jst.go.jp

The applications of guanidine bases in synthesis include:

Brønsted Base Catalysis: Guanidines are used to deprotonate weakly acidic C-H, N-H, and O-H bonds, generating reactive intermediates for reactions such as Michael additions, Henry (nitroaldol) reactions, and epoxidations.

Asymmetric Synthesis: Chiral guanidines, where chirality is introduced on the nitrogen substituents, have been developed as highly effective catalysts and auxiliaries in asymmetric synthesis. jst.go.jp They can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer.

Hydrogen-Bonding Catalysis: The guanidinium cation formed upon protonation is an excellent hydrogen-bond donor. This ability is exploited in organocatalysis to activate substrates, stabilize transition states, and control selectivity in reactions like Diels-Alder cycloadditions and ring-opening polymerizations. nih.gov

Ligands in Organometallic Chemistry: Guanidines can be deprotonated to form guanidinate anions, which serve as versatile ligands for a wide range of metals. These guanidinate complexes have found applications in catalysis, including polymerization reactions. nih.govresearchgate.net

Generation of Ylides: Guanidinium salts can be used to generate ylides, which are valuable intermediates for constructing complex cyclic systems, such as aziridines. jst.go.jp

The unique combination of high basicity and structured hydrogen-bonding capability makes guanidines versatile catalysts for constructing complex molecular architectures. nih.govjst.go.jp

| Application Area | Role of Guanidine | Example Reaction Type |

|---|---|---|

| Organocatalysis | Strong Brønsted Base | Michael Addition, Henry Reaction nih.govjst.go.jp |

| Asymmetric Synthesis | Chiral Base or Auxiliary | Enantioselective alkylations, Aziridination jst.go.jp |

| Supramolecular Chemistry | Hydrogen-Bond Donor (as Guanidinium) | Diels-Alder Reactions, Anion recognition nih.gov |

| Polymerization | Catalyst / Ligand | Ring-Opening Polymerization of lactones nih.govresearchgate.net |

| Organometallic Chemistry | Anionic Ligand (Guanidinate) | Formation of metal complexes for catalysis nih.govresearchgate.net |

Molecular Targets and Mechanistic Elucidation of N Hydroxy N 4 Hydroxyphenyl Guanidine Bioactivity

Identification and Characterization of Direct Molecular Targets

Enzyme Interaction and Inhibition Kinetics

While specific kinetic data for the direct interaction of N-hydroxy-N'-(4-hydroxyphenyl)guanidine with monooxygenases and signal peptidases is not extensively detailed in publicly available literature, the broader class of N-hydroxyguanidines, to which it belongs, has been a subject of significant interest, particularly in the context of nitric oxide synthases (NOS).

Nitric Oxide Synthases (NOS): N-hydroxyguanidines are recognized as substrates for nitric oxide synthases. nih.gov These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes. The enzymatic conversion of L-arginine to nitric oxide and L-citrulline involves an N-omega-hydroxy-L-arginine intermediate. This has spurred research into related N-hydroxyguanidine compounds as potential substrates or inhibitors for NOS enzymes. nih.gov The interaction with NOS is a key area of investigation for compounds in this class, as both inhibitors and substrates of NOS hold therapeutic potential in various diseases. nih.gov There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). medchemexpress.com Selective inhibition of these isoforms is a significant goal in drug development. For instance, selective nNOS inhibitors have been explored for preventing cerebral palsy, while other inhibitors have been studied for conditions like migraine and asthma. caymanchem.comdrugbank.com

Receptor Binding Profiling and Functional Agonism/Antagonism

Detailed receptor binding profiles specifically for N-hydroxy-N'-(4-hydroxyphenyl)guanidine are not readily found in the current body of research. However, studies on structurally related guanidine (B92328) derivatives offer insights into potential receptor interactions. For example, certain guanidine derivatives have been identified as potent antagonists for muscarinic M2 and M4 receptors. nih.gov This was an unexpected finding during research aimed at developing histamine (B1213489) H3 receptor antagonists. nih.gov The guanidine group in these molecules was found to form a hydrogen-bond network with key amino acids in the muscarinic receptors. nih.gov

Other research has shown that guanidine-containing compounds can act as agonists of acid-sensing ion channel type 3 (ASIC3), though these studies also caution that such compounds may have off-target effects on other ion channels. nih.gov

Interactions with Nucleic Acids and Proteins

The guanidinium (B1211019) group, a core component of the subject compound, is well-known for its interactions with biological macromolecules.

Protein Denaturation: Guanidine hydrochloride is a widely used protein denaturant in biochemical research. qinmuchem.comucdavis.edu It disrupts the non-covalent interactions that maintain a protein's three-dimensional structure. The denaturation mechanism involves breaking hydrogen bonds and increasing the solubility of non-polar amino acid side chains, which disrupts hydrophobic interactions. qinmuchem.com At high concentrations, guanidine hydrochloride can cause the reversible unfolding of proteins. qinmuchem.comnih.gov However, the specific denaturing activity of N-hydroxy-N'-(4-hydroxyphenyl)guanidine itself has not been characterized. The denaturing efficacy of guanidine can be influenced by electrostatic interactions within the protein. nih.gov

Nucleic Acid Interactions: The guanidinium moiety is also known to interact with nucleic acids like RNA. nih.gov These interactions are crucial in the binding of proteins and drugs to RNA. The stability of these complexes is often related to the potential for hydrogen bonding and salt-bridge formation between the guanidinium group and the RNA molecule. nih.gov Molecular simulations have indicated that guanidinium can interact with nucleobases through both coplanar hydrogen bonding and cation-π stacking. researchgate.net Furthermore, peptide nucleic acids modified with guanidine have been shown to recognize double-stranded RNA, suggesting a potential for targeting specific RNA structures. nih.gov

Investigation of Cellular Pathways and Signaling Cascades Modulated by N-hydroxy-N'-(4-hydroxyphenyl)guanidine

Induction of Apoptotic Pathways and Cell Cycle Perturbations

While studies specifically on N-hydroxy-N'-(4-hydroxyphenyl)guanidine are limited, research on similar compounds provides valuable insights. For instance, N-(4-hydroxyphenyl)retinamide (4HPR), which shares the 4-hydroxyphenyl moiety, is a known inducer of apoptosis in various cancer cell lines. nih.govnih.govnih.gov

Apoptosis Induction: Studies on 4HPR show that it can induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS). nih.govnih.gov In some cell lines, this ROS-mediated apoptosis is linked to the activation of MAP kinases. nih.gov Other research has connected 4HPR-induced apoptosis to the modulation of apoptosis-related genes like p21, c-myc, and c-jun. nih.gov Similarly, Polyhexamethylene guanidine phosphate (B84403) (PHMG-p) has been shown to induce apoptosis in lung epithelial cells through endoplasmic reticulum stress. mdpi.com

Cell Cycle Perturbations: The cell cycle is a fundamental process that can be disrupted by various chemical agents. biorxiv.org 4HPR has been demonstrated to cause cell cycle arrest, specifically a block in the transition from the G1 to S phase in prostate cancer cells. nih.gov This growth inhibition was associated with a decrease in c-myc gene expression. nih.gov In malignant T-cells, 4HPR caused G0/G1 arrest and was associated with the degradation of p21 and downregulation of cyclin D1. nih.gov

The table below summarizes findings on the apoptotic and cell cycle effects of the related compound N-(4-hydroxyphenyl)retinamide (4HPR).

| Cell Line | Effect | Associated Mechanisms |

| Human Prostate Carcinoma (LNCaP, DU145, PC-3) | Apoptosis Induction | Increased reactive oxygen species, modulation of p21, c-myc, and c-jun expression. nih.gov |

| HTLV-I-transformed T-cells | G0/G1 Arrest and Apoptosis | Proteasomal-mediated degradation of p21, downregulation of cyclin D1, upregulation of bax. nih.gov |

| Head and Neck Squamous Carcinoma (UMSCC22B) | Apoptosis Induction | Increased reactive oxygen species, activation of MAP kinases (JNK, p38, ERK). nih.gov |

| Prostate Adenocarcinoma (PC3) | G0/G1 and S Phase Arrest | Inhibition of G1 to S phase transition, suppression of c-myc gene expression. nih.gov |

Modulation of Ion Channels and Transporter Activity

Direct studies on the effect of N-hydroxy-N'-(4-hydroxyphenyl)guanidine on specific ion channels and transporters are not available. However, the activities of related guanidine compounds and the general roles of these channels and transporters in cellular function provide a basis for potential interactions.

Calcium Channels: While direct evidence is lacking for the subject compound, the modulation of calcium-activated potassium currents has been observed with other guanidine-based molecules, indicating a potential for interaction with calcium signaling pathways. nih.gov

Efflux Pumps: Efflux pumps are a significant mechanism of multidrug resistance in bacteria. Inhibitors of these pumps, such as phenylalanine-arginine β-naphthylamide (PAβN), are of great interest. nih.govplos.org Given that PAβN contains a guanidino group, it is plausible that other guanidine-containing compounds could interact with bacterial efflux pumps.

Organic Cation Transporters (OCTs): OCTs are involved in the transport of a wide range of organic cations, including many drugs. nih.govfrontiersin.org Guanidine itself is a known substrate for some of these transporters. frontiersin.org Drug-drug interactions can occur when multiple substances compete for transport by OCTs. nih.gov

V-ATPase: Vacuolar H+-ATPases (V-ATPases) are proton pumps crucial for acidifying various intracellular compartments. nih.gov They are considered therapeutic targets for diseases like osteoporosis and cancer. nih.govresearchgate.net While specific inhibition by N-hydroxy-N'-(4-hydroxyphenyl)guanidine has not been reported, the development of small molecule inhibitors for V-ATPases is an active area of research. nih.govnih.gov

Involvement in Oxidative Processes and Nitric Oxide Metabolism (for N-hydroxyguanidines)

N-hydroxyguanidines, including N-hydroxy-N'-(4-hydroxyphenyl)guanidine, are recognized for their significant role in oxidative biological pathways, particularly in the metabolism of nitric oxide (NO), a critical signaling molecule in numerous physiological processes.

The chemical structure of N-hydroxyguanidines makes them susceptible to oxidation, a process that can lead to the generation of nitric oxide and other nitrogen oxides. Research has demonstrated that N-hydroxyguanidine compounds can be oxidized by various agents, resulting in the release of NO. This conversion is a key aspect of their biological activity. For instance, the oxidation of N-hydroxyalkylguanidines has been shown to generate significant amounts of nitric oxide under specific chemical conditions.

Furthermore, the interaction of N-hydroxyguanidines with existing nitrogen oxide species (NOx) is of considerable interest. These compounds can react with NOx and nitrosating agents, leading to the formation of intermediates that subsequently release both nitric oxide (NO) and nitrous oxide (N₂O). The decomposition of these intermediates is pH-dependent, yielding mainly NO at lower pH and N₂O at basic pH. This reactivity highlights the complex interplay between N-hydroxyguanidines and the broader nitric oxide metabolic network.

The table below summarizes the outcomes of the oxidation and nitrosation of N-hydroxyguanidine compounds, illustrating their role as potential donors of nitric and nitrous oxides.

| Reactant | Condition/Reagent | Primary Products | Reference |

| N-hydroxyguanidines | Chemical Oxidizing Agents | Nitric Oxide (NO), Nitrous Oxide (N₂O) | drugbank.com |

| N-hydroxyguanidines | Aerobic NO, Peroxynitrite, NOx | NO and N₂O releasing compounds | rsc.org |

| N-hydroxyguanidine nitrosation product | Low pH | Nitric Oxide (NO), Ureas | rsc.org |

| N-hydroxyguanidine nitrosation product | Basic pH | Nitrous Oxide (N₂O), Cyanamides | rsc.org |

Antimicrobial Action Mechanisms of N-hydroxy-N'-(4-hydroxyphenyl)guanidine and Related Analogues

The antimicrobial properties of N-hydroxy-N'-(4-hydroxyphenyl)guanidine and related guanidine-containing compounds are attributed to several mechanisms, primarily centered on the disruption of bacterial cellular structures and the inhibition of essential life processes.

A primary mechanism of antimicrobial action for guanidinium compounds is the disruption of the bacterial cell membrane. The guanidine group, which is protonated and positively charged at physiological pH, plays a crucial role in this process. This cationic nature facilitates electrostatic interactions with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.

This interaction leads to a disorganization of the membrane structure, increasing its permeability and causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids. Ultimately, this loss of cellular integrity results in bacterial cell death. The amphiphilic nature of some guanidine derivatives, possessing both a polar guanidine head and a lipophilic tail, further enhances their ability to insert into and disrupt the bacterial membrane. This mechanism is a hallmark of the antimicrobial activity of a broad range of guanidine-containing molecules.

While membrane disruption is a major antibacterial mechanism, evidence for the direct inhibition of essential bacterial enzymes by N-hydroxy-N'-(4-hydroxyphenyl)guanidine is not extensively documented in publicly available research. However, the broader class of guanidine-containing compounds has been investigated for its potential to interfere with various essential bacterial processes.

One such area of investigation is the targeting of bacterial cell division. The FtsZ protein, a bacterial homolog of tubulin, is essential for forming the Z-ring, a structure critical for bacterial cytokinesis. Some guanidine-containing compounds have been identified as inhibitors of FtsZ, thereby preventing bacterial cell division and proliferation. While direct inhibition by N-hydroxy-N'-(4-hydroxyphenyl)guanidine on FtsZ has not been specifically detailed, the potential for guanidine derivatives to target this crucial protein remains an area of interest.

Another potential target for antibacterial agents is DNA gyrase, an enzyme essential for bacterial DNA replication. While some classes of compounds are known to inhibit this enzyme, specific inhibitory activity of N-hydroxy-N'-(4-hydroxyphenyl)guanidine against DNA gyrase is not well-established in the current scientific literature.

It is important to note that bacteria have also evolved mechanisms to counteract the toxicity of guanidinium ions, such as the use of riboswitches to regulate genes involved in guanidine export and metabolism. This indicates that guanidine compounds can indeed exert intracellular effects that bacteria must actively combat.

Further research is required to elucidate the specific intracellular targets and enzymatic inhibition mechanisms of N-hydroxy-N'-(4-hydroxyphenyl)guanidine, which may reveal additional facets of its antimicrobial bioactivity beyond membrane disruption.

Structure Activity Relationship Sar and Rational Design Principles

Dissection of Pharmacophoric Elements within N-hydroxy-N'-(4-hydroxyphenyl)guanidine

The biological activity of N-hydroxy-N'-(4-hydroxyphenyl)guanidine is intrinsically linked to its distinct chemical architecture, which can be broken down into two primary pharmacophoric elements: the N-hydroxyguanidine group and the 4-hydroxyphenyl moiety.

The N-hydroxyguanidine group is a critical component for the compound's interaction with biological targets. It is a highly polar and ionizable group that can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. The presence of the hydroxyl group on one of the guanidine (B92328) nitrogens is particularly crucial, as it can act as both a hydrogen bond donor and acceptor, and its deprotonation can lead to a negatively charged species that can interact with positively charged residues in a protein's active site.

Systematic Variation of the Hydroxyphenyl Moiety and Its Impact on Biological Activity

To probe the role of the 4-hydroxyphenyl moiety in detail, researchers have systematically varied its structure and observed the resulting changes in biological activity. These studies have provided invaluable insights into the electronic and steric requirements for optimal target engagement.

Electronic and Steric Effects of Substituents

The electronic nature of substituents on the phenyl ring can significantly influence the compound's activity. For instance, in the context of nitric oxide synthase (NOS) inhibition, it has been observed that electron-donating groups at the para position of the phenyl ring are generally favorable for activity. nih.gov This suggests that increased electron density on the phenyl ring enhances the interaction with the enzyme's active site.

Conversely, the introduction of bulky or sterically hindering groups can have a detrimental effect on activity, indicating that the binding pocket has specific spatial constraints. The size and shape of the substituent must be carefully considered to avoid unfavorable steric clashes that would disrupt the optimal binding orientation.

Positional Isomerism and Conformer Preferences

The position of the hydroxyl group on the phenyl ring is a critical determinant of biological activity. Studies on related N-aryl-N'-hydroxyguanidines have shown that the para-position for the hydroxyl group is often optimal for activity against certain targets, such as neuronal nitric oxide synthase (NOS I). nih.gov This highlights the specific geometric requirements of the binding site, where the hydroxyl group at the para position can form a crucial hydrogen bond that stabilizes the ligand-protein complex.

The conformation of the molecule, or its three-dimensional shape, is also a key factor. The rotational freedom around the bond connecting the phenyl ring and the guanidine group allows the molecule to adopt different conformations. The preferred conformation for binding is one that minimizes steric hindrance and maximizes favorable interactions with the target. Computational modeling and X-ray crystallography studies of related N,N'-substituted guanidines have revealed preferences for specific tautomeric and conformational states, which are influenced by the nature and position of substituents. mdpi.com

Structural Modifications of the N-Hydroxyguanidine Group and Their SAR Implications

Influence of N-Alkylation and N-Acylation

The introduction of alkyl or acyl groups onto the nitrogen atoms of the N-hydroxyguanidine moiety can have a profound effect on biological activity. N-alkylation, the addition of an alkyl group, can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, it can also introduce steric bulk that may interfere with binding. The specific position of alkylation is critical, as modifying the nitrogen bearing the hydroxyl group versus the other nitrogens can lead to vastly different outcomes.

N-acylation, the addition of an acyl group, can significantly alter the electronic properties of the guanidine group, making it less basic. This can change the ionization state of the molecule at physiological pH and affect its ability to form key electrostatic interactions. Furthermore, the acyl group itself can introduce new interaction points with the biological target.

Importance of the Hydroxyl Group for Bioactivity

The hydroxyl group of the N-hydroxyguanidine moiety is arguably one of the most critical functional groups for the biological activity of this class of compounds. Research on N-aryl N'-hydroxyguanidines as substrates for nitric oxide synthases has unequivocally demonstrated the essential role of this hydroxyl group. nih.gov Its removal or replacement with other functional groups typically leads to a significant loss of activity.

This hydroxyl group is directly involved in the catalytic mechanism of enzymes like NOS and is a key hydrogen bonding partner in receptor-ligand interactions. nih.govnih.gov Its ability to act as both a hydrogen bond donor and acceptor, as well as its potential to be deprotonated, provides a versatile interaction profile that is crucial for molecular recognition and biological function. Structure-activity relationship studies have consistently shown that a monosubstituted N-hydroxyguanidine function is a crucial factor for activity, as disubstituted N-hydroxyguanidines often fail to produce the desired biological effect. nih.gov

| Compound Name |

| Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- |

| N-(para-hydroxyphenyl) N'-hydroxyguanidine |

| Neuronal nitric oxide synthase (NOS I) |

| N,N'-substituted guanidines |

| Moiety | Key Interactions | Impact of Modification |

| N-hydroxyguanidine | Hydrogen bonding, electrostatic interactions | N-Alkylation: Can increase lipophilicity but may cause steric hindrance. |

| N-Acylation: Reduces basicity, altering ionization and electrostatic interactions. | ||

| 4-hydroxyphenyl | Hydrophobic interactions, π-stacking, hydrogen bonding | Substituents: Electron-donating groups can enhance activity; bulky groups can be detrimental. |

| Positional Isomerism: The para-position of the hydroxyl group is often optimal. |

Application of Bioisosteric Replacement Strategies in Guanidine-Based Drug Discovery

The rational design of analogs for guanidine-containing compounds often involves the application of bioisosteric replacement strategies to improve their drug-like properties. drugdesign.org Bioisosteres are functional groups or molecules that have chemical and physical similarities, which can lead to similar biological activities. patsnap.com The goal of employing bioisosteres is to enhance potency, selectivity, decrease toxicity, and improve the pharmacokinetic profile of a lead compound. nih.govnih.gov

For the guanidine functional group, a number of bioisosteres have been investigated. These replacements aim to mimic the key interactions of the guanidinium (B1211019) group, such as its hydrogen bonding capacity and positive charge at physiological pH, while altering other properties like basicity (pKa). nih.gov

One common strategy is the use of acylguanidines. The addition of an acyl group to the guanidine moiety significantly lowers its basicity. This modification can lead to improved oral bioavailability as the compound is less likely to be permanently protonated. Despite the reduced basicity, the acylguanidine group can often still participate in the necessary hydrogen bonding interactions with the target protein, thus retaining biological activity. ebi.ac.uk

Another approach involves the use of heterocyclic rings that can mimic the charge distribution and hydrogen bonding pattern of the guanidine group. For instance, certain nitrogen-containing heterocycles can present a cationic face and hydrogen bond donors and acceptors in a spatially similar arrangement to the guanidinium group. researchgate.net

While no specific studies on the bioisosteric replacement of Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- are available, researchers would likely explore similar strategies. For instance, the N-hydroxyguanidine functionality could potentially be replaced with other groups capable of forming key interactions with a target enzyme or receptor. The choice of a suitable bioisostere would depend on the specific biological target and the role of the N-hydroxyguanidine group in the binding interaction.

Computational and Theoretical Studies in Support of N Hydroxy N 4 Hydroxyphenyl Guanidine Research

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are particularly valuable for investigating compounds like N-hydroxy-N'-(4-hydroxyphenyl)guanidine.

Detailed quantum computations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. researchgate.netbsu.by This information is crucial for understanding the molecule's reactivity and its potential to engage in various chemical reactions. For instance, the calculated electronic properties can help predict the most likely sites for metabolic transformation and can offer insights into the compound's stability.

Furthermore, quantum chemical calculations can be used to model reaction pathways, such as potential mechanisms of action or degradation. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the kinetic and thermodynamic feasibility of proposed reaction mechanisms. While specific quantum chemical studies on N-hydroxy-N'-(4-hydroxyphenyl)guanidine are not extensively documented, the application of these methods to similar phenolic and guanidinic compounds has proven to be highly informative. researchgate.netbsu.by

Table 1: Representative Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance for N-hydroxy-N'-(4-hydroxyphenyl)guanidine |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Reveals the regions of positive and negative charge, which are crucial for identifying sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding the polarity of bonds and the reactivity of different atomic sites. |

| Bond Dissociation Energies | The energy required to break a specific bond homolytically. | Provides insights into the metabolic stability of the compound and potential sites of degradation. |

Molecular Modeling: Docking, Dynamics, and Conformational Sampling

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For N-hydroxy-N'-(4-hydroxyphenyl)guanidine, these methods are instrumental in predicting its binding affinity to biological targets and understanding the dynamics of these interactions.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, docking is used to predict how a ligand, such as N-hydroxy-N'-(4-hydroxyphenyl)guanidine, might bind to the active site of a protein. This can provide valuable information about the binding mode, the key interacting residues, and the relative binding affinity. For example, docking studies could be employed to investigate the interaction of this compound with enzymes like 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), a known target for related compounds. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. mdpi.com By simulating the movements of atoms over time, MD can reveal the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. Such simulations can offer a more accurate estimation of binding free energies and can help to identify allosteric binding sites.

Conformational sampling is the exploration of the different spatial arrangements of a molecule. N-hydroxy-N'-(4-hydroxyphenyl)guanidine, like most organic molecules, can adopt multiple conformations. Understanding the low-energy conformational landscape is crucial, as the biologically active conformation may not be the global minimum energy structure. Various computational methods can be used to explore the conformational space and identify the most probable and biologically relevant conformations.

In Silico Target Prediction and Pathway Analysis

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. In silico target prediction tools utilize various computational approaches to predict potential protein targets for a given small molecule. nih.govnih.gov These methods often rely on the principle of chemical similarity, where a compound is compared to a large database of known bioactive molecules. nih.govmdpi.com If N-hydroxy-N'-(4-hydroxyphenyl)guanidine shares structural features with ligands known to bind to a particular target, that target is predicted as a potential interaction partner.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.govijpsr.com The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. fiveable.me

In the context of N-hydroxy-N'-(4-hydroxyphenyl)guanidine research, QSAR models can be developed using a dataset of structurally related hydroxyguanidine or hydroxyphenyl derivatives with known biological activities. nih.govresearchgate.netresearchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. longdom.orgresearchgate.net A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective analogs of N-hydroxy-N'-(4-hydroxyphenyl)guanidine. This predictive capability can significantly reduce the time and resources required for lead optimization in the drug discovery process. fiveable.meresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Connectivity indices (e.g., Randić index) | Information about the branching and connectivity of the molecular graph. |

| Geometric (3D) | Molecular surface area, Molecular volume | Three-dimensional shape and size of the molecule. |

| Electronic | Dipole moment, Partial atomic charges | Distribution of electrons within the molecule. |

| Lipophilicity | LogP (octanol-water partition coefficient) | The molecule's affinity for lipophilic versus hydrophilic environments. |

Preclinical Research Models and in Vitro/in Vivo Efficacy Assessments

In Vitro Cellular and Biochemical Assays for Biological Activity

In vitro assays are critical for the initial characterization of the biological effects of a compound at a cellular and molecular level. These assays provide insights into the compound's potential as an antiproliferative, antiviral, or enzyme-inhibiting agent.

While specific studies on Guanidine (B92328), N-hydroxy-N'-(4-hydroxyphenyl)- are not extensively documented in publicly available literature, research on closely related N-hydroxyguanidine derivatives has demonstrated notable biological activity. These derivatives have been evaluated for their anticancer and antiviral properties.

In studies investigating the anticancer potential of novel hydroxyguanidine derivatives, significant activity has been observed against cultured leukemia cells. For instance, a series of new hydroxyguanidine compounds demonstrated potent antiproliferative effects against L1210 leukemia cells. The 50% inhibitory concentration (ID50) values for these compounds were found to be in the range of 7.80-126 microM, marking them as approximately 10-fold more active than the parent compounds, hydroxyurea (B1673989) and hydroxyguanidine.

In the realm of antiviral research, the same series of N-hydroxyguanidine derivatives were tested for their ability to inhibit the transformation of chicken embryo fibroblasts infected with Rous sarcoma virus. The results were promising, with ID50 values ranging from 2.76-195.2 microM. The most active of these derivatives were roughly 100 times more potent than hydroxyguanidine. Notably, at their respective ID50 concentrations, these compounds did not exhibit apparent toxicity to the cells.

Further research into guanidine derivatives has shown their potential as antiproliferative agents against various human leukemia cell lines, including U-937, HL-60, MOLT-3, and NALM-6. researchgate.net Some of these synthetic guanidines were found to be potent inducers of apoptosis. researchgate.net

Below is an interactive data table summarizing the in vitro activity of a series of novel N-hydroxyguanidine derivatives.

| Compound Type | Cell Line/Virus | Activity Metric | Value Range | Fold Increase in Activity (vs. parent compound) |

| N-hydroxyguanidine derivatives | L1210 Leukemia Cells | ID50 | 7.80-126 µM | ~10-fold (vs. hydroxyurea/hydroxyguanidine) |

| N-hydroxyguanidine derivatives | Rous Sarcoma Virus | ID50 | 2.76-195.2 µM | Up to 100-fold (vs. hydroxyguanidine) |

Note: The data presented is for a series of novel N-hydroxyguanidine derivatives and not specifically for Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-.

The enzymatic activity of Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- has not been specifically detailed in available research. However, studies on other N-hydroxyl derivatives of guanidine-based drugs have revealed their ability to act as enzymatic nitric oxide (NO) donors. These N-hydroxy compounds have shown the capacity to release NO when catalyzed by nitric oxide synthases (NOSs) and exhibit good NO-releasing ability through oxidation by horseradish peroxidase in the presence of H2O2. In contrast, their parent guanidine compounds did not release NO under the same conditions.

In other research, certain guanidine derivatives have been identified as inhibitors of specific enzymes. For example, a 4-(nitrobenzyl)guanidine derivative was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov This finding highlights the potential for guanidine-containing compounds to act as enzyme inhibitors. However, without specific enzymatic assays on Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-, its direct enzymatic targets and inhibitory profile remain uncharacterized.

There is currently no publicly available information on the use of Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- in mechanism-specific reporter assays. These assays are valuable tools for elucidating the cellular pathways a compound may modulate. Reporter gene assays are designed to measure the effect of a substance on the expression of a specific gene, which is linked to a measurable reporter molecule such as luciferase or β-galactosidase. The absence of such studies for Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- indicates a gap in the understanding of its specific mechanism of action at the molecular level.

In Vivo Non-Human Animal Models for Proof-of-Concept Studies

In vivo studies in non-human animal models are essential for validating the therapeutic potential of a compound observed in vitro. These studies provide crucial information on efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

While in vitro studies have suggested the potential for N-hydroxyguanidine derivatives to possess anticancer and antiviral properties, there is a lack of specific in vivo efficacy data for Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- in established disease models. General statements in the literature suggest that hydroxyguanidine and its derivatives exhibit antiviral and anticancer activities both in vitro and in vivo, but detailed studies demonstrating this for the specific compound of interest are not available.

There is no available information on the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) characterization of Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- in any relevant animal species. PK studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies are crucial for correlating the drug concentration with its observed effect. Without this data, the therapeutic potential and dosing considerations for Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- in a clinical setting cannot be predicted.

Future Directions and Advanced Research Perspectives for N Hydroxy N 4 Hydroxyphenyl Guanidine

Development of Advanced Synthetic Methodologies for Complex Analogues

The generation of a diverse chemical library of N-hydroxy-N'-(4-hydroxyphenyl)guanidine analogues is fundamental to establishing robust structure-activity relationships (SAR). Future synthetic efforts will focus on advanced methodologies that allow for precise, efficient, and versatile modifications of the parent scaffold.

Key strategies include:

Combinatorial Chemistry and High-Throughput Synthesis: Employing combinatorial approaches to rapidly generate a multitude of analogues. This involves varying substituents on the phenyl ring and modifying the guanidine (B92328) moiety to modulate properties such as lipophilicity, electronic character, and steric profile.

Novel Guanidinylation Reagents: Moving beyond traditional methods, which can sometimes involve harsh conditions or produce difficult-to-remove byproducts like methanethiol, is a priority. nih.gov The development and application of novel, milder guanidinylation reagents will be crucial for synthesizing complex and sensitive analogues. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Creating analogues where the 4-hydroxyphenyl group is replaced by other aromatic or heterocyclic systems. nih.gov Similarly, the N-hydroxyguanidine core could be replaced with bioisosteres to explore new chemical space and intellectual property opportunities.

Stereoselective Synthesis: For analogues with chiral centers, developing stereoselective synthetic routes will be essential, as different enantiomers or diastereomers can exhibit vastly different biological activities and pharmacokinetic profiles.

| Methodology | Objective | Potential Advantage |

|---|---|---|

| Combinatorial Chemistry | Rapid generation of a large library of analogues. | Efficient exploration of Structure-Activity Relationships (SAR). |

| Development of Novel Guanidinylation Reagents | Synthesize guanidines under milder conditions with fewer by-products. | Increased yield and purity; suitable for sensitive substrates. nih.gov |

| Bioisosteric Replacement | Replace functional groups to improve potency, selectivity, or ADME properties. | Discovery of novel scaffolds with potentially improved therapeutic profiles. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of N-hydroxy-N'-(4-hydroxyphenyl)guanidine, a systems biology approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the compound's mechanism of action, moving beyond single-target interactions. nih.govnih.gov

A case study involving a different guanidine-containing compound, polyhexamethylene guanidine phosphate (B84403) (PHMG-p), demonstrates the power of this approach. In a study on PHMG-p-induced pulmonary toxicity, researchers integrated transcriptomics, proteomics, and metabolomics data. nih.govelsevierpure.com This multi-omics analysis identified significant changes in gene and protein expression related to inflammatory and immune responses and pinpointed specific metabolites like glutamate (B1630785) and choline (B1196258) as being associated with the observed lung damage. nih.gov Key regulatory factors, such as Arginase 1 (Arg1) and lipocalin 2 (Lcn2), were identified as major players in the toxicity pathway. nih.govelsevierpure.com

A similar strategy could be applied to N-hydroxy-N'-(4-hydroxyphenyl)guanidine to:

Identify Biological Pathways: Transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses of cells or tissues treated with the compound can reveal which signaling pathways are activated or inhibited.

Discover Biomarkers: Metabolomic studies can identify endogenous metabolites that are altered upon treatment, serving as potential biomarkers of efficacy or response. nih.gov

Elucidate Off-Target Effects: An integrated omics approach can help identify unintended molecular interactions, providing a more complete picture of the compound's biological activity. nih.gov

Construct Network Models: The data from all omics layers can be computationally integrated to build network models that describe the complex interactions between genes, proteins, and metabolites, offering a dynamic view of the drug's impact on the biological system. nih.gov

Exploration of Novel Therapeutic Indications and Repurposing Strategies

Initial research suggests that N-hydroxyguanidine derivatives possess potential anticancer and antiviral activities. nih.gov Future research should systematically explore and validate these preliminary findings while also investigating entirely new therapeutic possibilities.

Nitric Oxide (NO) Donation: N-hydroxyguanidine compounds are known to be capable of releasing nitric oxide (NO) or related species like nitroxyl (B88944) (HNO) upon oxidation. nih.govnih.gov This NO-donating property is of significant therapeutic interest, as NO is a critical signaling molecule in the cardiovascular, nervous, and immune systems. Research should focus on quantifying NO release from N-hydroxy-N'-(4-hydroxyphenyl)guanidine and its analogues under physiological conditions to explore applications in cardiovascular diseases, such as hypertension or vasodilation. nih.gov

Enzyme Inhibition: The guanidine moiety is a common feature in molecules that interact with enzymes like kinases, proteases, and nitric oxide synthases. Screening N-hydroxy-N'-(4-hydroxyphenyl)guanidine against panels of relevant enzymes could uncover novel inhibitory activities.

Drug Repurposing: The guanidine functional group is present in several existing drugs. nih.gov This provides a strong rationale for repurposing strategies. For instance, in silico studies have explored the potential of guanidine-containing drugs against targets relevant to viral diseases like COVID-19. nih.gov A similar approach could be used to screen N-hydroxy-N'-(4-hydroxyphenyl)guanidine against a wide range of validated drug targets for various diseases.

Advanced Computational Approaches for Predictive Design and Optimization

In silico methods are indispensable for accelerating the drug discovery and development pipeline. Advanced computational approaches can guide the synthesis of new analogues by predicting their activity, selectivity, and pharmacokinetic properties before they are created in the lab.

Quantitative Structure-Activity Relationship (QSAR): By building 3D-QSAR models from a library of synthesized analogues and their measured biological activities, researchers can identify the key structural features (e.g., electrostatic, hydrophobic) that are critical for potency. These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics Simulations: If a specific protein target is identified, molecular docking can be used to predict the binding mode of N-hydroxy-N'-(4-hydroxyphenyl)guanidine and its analogues within the target's active site. Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing deeper insight into the binding mechanism.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. This early-stage filtering helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity concerns.

Quantum Computational Studies: Methods like Density Functional Theory (DFT) can be used to calculate the fundamental electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This information helps in understanding the molecule's chemical reactivity and its potential for intermolecular interactions. mdpi.com

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| 3D-QSAR | Predictive modeling based on a series of analogues. | Biological activity (e.g., IC50) of virtual compounds. |

| Molecular Docking | Predicting the binding orientation of a ligand to a protein target. | Binding affinity and key protein-ligand interactions. |

| ADMET Modeling | In silico prediction of pharmacokinetic and toxicity profiles. | Drug-likeness, metabolic stability, potential toxicity. |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | Molecular orbital energies, charge distribution, reactivity indices. mdpi.com |

Q & A

Q. What are the recommended safety protocols for handling Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- in laboratory settings?

Answer:

- Respiratory and Skin Protection : Use NIOSH/EN 166-approved face shields, safety glasses, and chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly .

- Ventilation : Ensure local exhaust ventilation to minimize dust/aerosol formation. Avoid direct skin/eye contact and wash hands after handling .

- Storage : Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep containers tightly sealed to prevent degradation .

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention, providing the SDS to healthcare providers .

Q. How can researchers synthesize and structurally characterize Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-?

Answer:

- Synthesis : Use enzymatic or chemical oxygenation methods, as seen in analogous guanidine derivatives (e.g., N-oxygenation of N,N'-bis-(pentafluorophenyl)-guanidine) .

- Characterization : Employ thin-layer chromatography (t.l.c.) for preliminary analysis and mass spectrometry (MS) for metabolite identification. Compare results with synthetic reference compounds for validation .

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution MS to confirm molecular weight (C12H19N3O, ~221.3 g/mol) and functional groups .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability and reactivity of Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- under varying conditions?

Answer:

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., heat, light, humidity) per ICH guidelines. Monitor degradation products via HPLC or LC-MS .

- Reactivity Screening : Test compatibility with common solvents/reagents. For example, assess interactions with oxidizing agents or metals, as guanidine derivatives may form hazardous byproducts .

- Data Interpretation : Cross-reference results with analogous compounds (e.g., phosphoryl guanidine-modified oligonucleotides) to predict behavior in biological systems .

Q. How can contradictions in reported carcinogenicity data for guanidine derivatives be resolved?

Answer:

- Literature Review : Compare classifications from agencies like IARC, ACGIH, and OSHA. For example, some guanidines are labeled Category 4 acute toxins (H302) but lack carcinogenicity data .

- In Silico Modeling : Use tools like QSAR to predict toxicity based on structural analogs (e.g., N-(4-Cyanophenyl)guanidine hydrochloride) .

- In Vitro Assays : Perform Ames tests for mutagenicity and cell-based assays (e.g., micronucleus tests) to fill data gaps .

Q. What methodologies are suitable for detecting Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)- in complex biological matrices?

Answer:

Q. How can researchers address the lack of ecological toxicity data for Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-?

Answer:

Q. What strategies mitigate risks when studying the metabolic pathways of Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-?

Answer:

- In Vitro Models : Use rat/rabbit liver microsomes to identify primary metabolites via LC-HRMS .

- Isotopic Labeling : Incorporate ¹⁴C or ¹³C labels to track metabolic fate in vivo .

- Cross-Species Comparison : Compare metabolic profiles across species (e.g., rat vs. human hepatocytes) to predict human clearance .

Q. How can computational chemistry aid in optimizing the pharmacological profile of Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-?

Answer:

- Docking Studies : Model interactions with target receptors (e.g., enzymes or ion channels) using software like AutoDock .

- ADME Prediction : Use SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .

- SAR Analysis : Compare with active analogs (e.g., N-(4-hydroxyphenyl)-N-phenylglycine methyl ester) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.